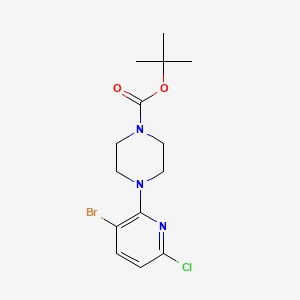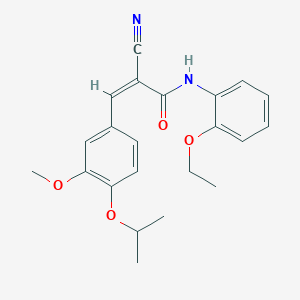![molecular formula C12H8N2O2S B2997391 3-acetyl-4H-pyrimido[2,1-b][1,3]benzothiazol-4-one CAS No. 65692-00-4](/img/structure/B2997391.png)
3-acetyl-4H-pyrimido[2,1-b][1,3]benzothiazol-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-acetyl-4H-pyrimido[2,1-b][1,3]benzothiazol-4-one (APBT) is a heterocyclic compound. It has a molecular formula of C12H8N2O2S and an average mass of 244.269 Da . This compound is widely studied for its potential applications in various fields.
Synthesis Analysis
The synthesis of APBT involves the reaction of 2-aminobenzothiazole with ethyl cyanoacetate in solvent-free conditions at 150°C . This reaction is part of a three-component reaction (3CR) that is catalyzed by Hf(OTf)4 . The 3CR is a powerful tool for facile access to a library of pyrimido benzothiazole (PBT)-based AIEgens .Molecular Structure Analysis
The molecular structure of APBT is characterized by its unique structure-property relationships and AIE mechanism from orbital and molecular aspects . Theoretical calculations and crystallographic analysis provide insights into these relationships .Chemical Reactions Analysis
The chemical reactions involving APBT include the coupling of carbocyclic amine-based diazonium chloride with the compound . This reaction results in the formation of a series of pyrimido benzothiazole-based azo dyes .Physical And Chemical Properties Analysis
The physical and chemical properties of APBT include a molecular formula of C12H8N2O2S, an average mass of 244.269 Da, and a monoisotopic mass of 244.030655 Da .Aplicaciones Científicas De Investigación
Anti-Tubercular Activity
Benzothiazole derivatives, including 3-acetylpyrimido[2,1-b][1,3]benzothiazol-4-one , have been studied for their potential as anti-tubercular agents. These compounds have shown inhibitory activity against Mycobacterium tuberculosis, the bacterium responsible for tuberculosis. The synthesis of these derivatives often involves methods like diazo-coupling and Knoevenagel condensation, aiming to find potent inhibitors with enhanced anti-tubercular activity .
Antimicrobial Properties
Research has indicated that benzothiazole derivatives exhibit pronounced in vitro antibacterial activities against both Gram-positive and Gram-negative bacteria, as well as fungi. Some derivatives have been reported to show excellent levels of antimicrobial activity, which makes them promising candidates for developing new antimicrobial drugs .
Antiviral Applications
The structural analogs of 3-acetylpyrimido[2,1-b][1,3]benzothiazol-4-one have been found to possess significant antiviral activity. This makes the compound of interest for pharmaceutical applications, particularly in the development of antiviral medications .
Solvatochromic Behaviors
Solvatochromism refers to the ability of a substance to change color based on the solvent it is in. Benzothiazole derivatives have been studied for their solvatochromic behaviors, which can be useful in various applications, including sensors and molecular switches .
Antitumor Potential
Compounds in the benzothiazole class have been explored for their antitumor properties. While specific studies on 3-acetylpyrimido[2,1-b][1,3]benzothiazol-4-one may be limited, the general class of benzothiazoles has shown promise in this field, indicating potential applications in cancer research .
Synthetic Methodologies
The compound has been utilized in various synthetic pathways to create benzothiazole derivatives. These methodologies include microwave irradiation and one-pot multicomponent reactions, which are significant for the efficient synthesis of complex organic molecules .
Direcciones Futuras
The future directions for APBT research involve the exploration of its potential applications in various fields. The Hf(OTf)4-catalyzed three-component reaction (3CR) employed in its synthesis is a powerful tool for facile access to a library of PBT-based AIEgens with full-color tunability, solid-state fluorescence quantum yields of up to 86.8%, and high crystallizability . This suggests potential applications in the field of fluorescence and materials science .
Mecanismo De Acción
Target of Action
Benzothiazole derivatives, a class of compounds to which this molecule belongs, have been reported to inhibit several targets such as dihydroorotase, dna gyrase, uridine diphosphate-n-acetyl enol pyruvyl glucosamine reductase (murb), peptide deformylase, aldose reductase, casdihydrofolate reductase, enoyl acyl carrier protein reductase, dialkylglycine decarboxylase, dehydrosqualene synthase, dihydropteroate synthase and tyrosine kinase .
Mode of Action
Benzothiazole derivatives have been reported to display antibacterial activity by inhibiting the aforementioned targets . The inhibition of these targets disrupts essential biological processes within the bacterial cell, leading to its death.
Biochemical Pathways
The inhibition of the aforementioned targets by benzothiazole derivatives would disrupt several biochemical pathways essential for bacterial survival .
Result of Action
The inhibition of the aforementioned targets by benzothiazole derivatives would disrupt essential biological processes within the bacterial cell, leading to its death .
Propiedades
IUPAC Name |
3-acetylpyrimido[2,1-b][1,3]benzothiazol-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8N2O2S/c1-7(15)8-6-13-12-14(11(8)16)9-4-2-3-5-10(9)17-12/h2-6H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSJNMYNFUZVJQQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CN=C2N(C1=O)C3=CC=CC=C3S2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[4-(2-Pyridinyl)-2-pyrimidinyl]phenyl 2-thiophenecarboxylate](/img/structure/B2997308.png)

![4-butyl-3-((2-chloro-4-fluorobenzyl)thio)-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide](/img/structure/B2997312.png)
![5-(3-fluorobenzyl)-3-(4-fluorophenyl)-8-methoxy-5H-pyrazolo[4,3-c]quinoline](/img/structure/B2997314.png)
![8-(3,5-Dimethylpyrazolyl)-1-[(4-chlorophenyl)methyl]-3-methyl-7-(methylethyl)-1,3,7-trihydropurine-2,6-dione](/img/structure/B2997315.png)
![N-(3-chloro-4-fluorophenyl)-1-[6-(2-thienyl)pyridazin-3-yl]piperidine-4-carboxamide](/img/structure/B2997317.png)

![N-(8-chloro-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-4-methoxybenzamide](/img/structure/B2997321.png)


![6,8-Dichloro-3-(2,6-dimethylphenyl)-2-[[3-(trifluoromethyl)phenyl]sulfanylmethyl]quinazolin-4-one](/img/structure/B2997327.png)

![methyl (2Z)-2-[(4-tert-butylphenyl)sulfonyl]-3-[(4-chlorophenyl)amino]acrylate](/img/structure/B2997329.png)
